Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Description
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a hydroxymethyl (-CH₂OH) substituent at the 2-position and an ester group at the 4-position of the thiazole ring. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBNJGCTXHRSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443021 | |
| Record name | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40235-65-2 | |
| Record name | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Bromomethylation of Ethyl 2-methylthiazole-4-carboxylate
A key intermediate, ethyl 2-bromomethylthiazole-4-carboxylate, can be synthesized by brominating ethyl 2-methylthiazole-4-carboxylate using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in 1,2-dichloroethane at 70 °C for extended periods (up to 85 hours). The reaction proceeds via radical bromination at the methyl group adjacent to the thiazole ring, yielding the bromomethyl derivative with moderate yield after chromatographic purification.
| Parameter | Details |
|---|---|
| Starting material | Ethyl 2-methylthiazole-4-carboxylate (500 mg, 2.9 mmol) |
| Reagents | N-Bromosuccinimide (877 mg, 4.9 mmol), benzoyl peroxide (5-10 mg) |
| Solvent | 1,2-Dichloroethane (3 mL) |
| Temperature | 70 °C |
| Reaction time | 85 hours |
| Workup | Extraction with DCM, washing with water, drying over Na2SO4 |
| Purification | Preparative chromatography |
| Yield | 58 mg (yield not explicitly stated) |
This bromomethyl intermediate can then be converted to the hydroxymethyl derivative by nucleophilic substitution with hydroxide or by reduction methods, although specific details for this step are less documented in the available literature.
Preparation via Thiazole Ring Construction from Ethyl Bromopyruvate and Thiourea
An alternative and widely used method involves the cyclization of ethyl bromopyruvate with thiourea in ethanol under reflux conditions to form ethyl 2-aminothiazole-4-carboxylate derivatives. Although this method primarily yields the amino-substituted thiazole, subsequent functional group transformations can lead to hydroxymethyl derivatives.
| Parameter | Details |
|---|---|
| Starting materials | Ethyl bromopyruvate (2 mol), thiourea (3 mol) |
| Solvent | Ethanol (99.9%, 100 mL) |
| Temperature | Reflux |
| Reaction time | 24 hours |
| Workup | Concentration, precipitation by basification (pH 10) with 2 M NaOH, recrystallization from ethanol |
| Yield | 70% |
| Product | Ethyl 2-aminothiazole-4-carboxylate |
This intermediate can be further reacted with aldehydes or ketones under acidic conditions to form derivatives, and selective oxidation or reduction steps can introduce the hydroxymethyl group at the 2-position.
Reduction of Ethyl 2-(formyl)thiazole-4-carboxylate to Hydroxymethyl Derivative
A more direct and industrially relevant approach involves the reduction of ethyl 2-formylthiazole-4-carboxylate to the corresponding hydroxymethyl compound using sodium borohydride in the presence of aluminum chloride as a Lewis acid catalyst. This method offers high selectivity and yields.
| Parameter | Details |
|---|---|
| Starting material | Ethyl 2-formylthiazole-4-carboxylate |
| Reducing agent | Sodium borohydride (NaBH4) |
| Catalyst | Aluminum chloride (AlCl3) |
| Solvent | Suitable organic solvent (e.g., THF) |
| Temperature | -20 °C to 90 °C |
| Reaction time | Several hours (varies by scale) |
| Yield | High (typically 55-60 g from 100 g scale, purity 97-98% by HPLC) |
This method is advantageous for scale-up due to mild conditions and good control over the reduction step.
Oxidation of 4-Methylthiazole Derivatives to Formyl and Hydroxymethyl Thiazoles
In some synthetic routes, 4-methylthiazole-5-carboxylate derivatives are oxidized to hydroxymethyl or formyl derivatives using selective oxidizing agents such as sodium hypochlorite in the presence of TEMPO and potassium bromide at low temperatures (0–2 °C). The reaction is monitored by HPLC to ensure completion and high purity.
| Parameter | Details |
|---|---|
| Starting material | 4-Methylthiazole-5-carboxylate (50 g, 0.38 mol) |
| Solvent | Dichloromethane (300 mL) |
| Base | Sodium bicarbonate solution (17 g in 250 mL water) |
| Oxidants | Sodium hypochlorite (450 mL, 12.5% w/v), KBr (6 g), TEMPO (0.285 g) |
| Temperature | 0–2 °C |
| Reaction time | 1 hour addition + stirring |
| Workup | Organic layer separation, washing, drying over Na2SO4, evaporation |
| Yield | 36–38 g, purity 97–98% by HPLC |
This oxidation method is useful for converting methyl groups to hydroxymethyl or formyl functionalities on the thiazole ring.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Product Intermediate | Yield / Purity | Notes |
|---|---|---|---|---|---|
| Radical Bromination | Ethyl 2-methylthiazole-4-carboxylate | NBS, benzoyl peroxide, 1,2-DCE, 70 °C, 85 h | Ethyl 2-bromomethylthiazole-4-carboxylate | Moderate (58 mg isolated) | Requires long reaction time |
| Cyclization of Ethyl Bromopyruvate | Ethyl bromopyruvate, thiourea | Ethanol, reflux, 24 h | Ethyl 2-aminothiazole-4-carboxylate | 70% | Precursor for further functionalization |
| Reduction of Formyl Derivative | Ethyl 2-formylthiazole-4-carboxylate | NaBH4, AlCl3, THF, -20 to 90 °C | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | High (55-60 g scale) | Industrially scalable |
| Oxidation of Methylthiazole | 4-Methylthiazole-5-carboxylate | NaOCl, KBr, TEMPO, NaHCO3, DCM, 0–2 °C | 4-Methyl-5-hydroxymethyl-thiazole | 97-98% purity | Selective oxidation method |
Research Findings and Considerations
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to monitor reaction progress and purity.
- Purification: Preparative chromatography and recrystallization are standard for isolating pure products.
- Yield Optimization: Reaction times, temperatures, and reagent stoichiometry are critical parameters influencing yield and selectivity.
- Safety and Scalability: Use of hazardous reagents like POCl3 is avoided in favor of milder conditions (e.g., NaBH4 reduction) for industrial scale-up.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and substitution pattern of the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution reactions can yield a variety of functionalized thiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate features a thiazole ring with a hydroxymethyl group and an ethyl ester. Its molecular formula is with a molecular weight of approximately 189.22 g/mol. The compound's structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the p53 pathway .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor for specific enzymes and receptors, contributing to drug development efforts aimed at treating diseases such as cancer and bacterial infections .
Agricultural Applications
The compound serves as a key intermediate in the synthesis of agrochemicals:
- Pesticide Development : this compound is utilized in formulating effective pesticides that target specific pests while minimizing environmental impact . The thiazole structure enhances the biological activity of these agrochemicals.
Material Science
In material science, this compound is used for creating specialty materials:
- Polymer Synthesis : this compound is employed in developing polymers and coatings that exhibit enhanced durability and resistance to environmental degradation .
- Analytical Chemistry : The compound serves as a reference standard in analytical methods, aiding researchers in accurately identifying and quantifying thiazole derivatives in complex mixtures .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Hydroxymethyl group at position 2 | High reactivity; diverse biological activities |
| Ethyl 2-(bromomethyl)thiazole-4-carboxylate | Bromomethyl group at position 2 | Different reactivity profile compared to hydroxymethyl |
| Methyl thiazole-4-carboxylate | Methyl instead of ethyl | Lacks hydroxymethyl group; reduced reactivity |
Case Studies and Research Findings
Several studies have elucidated the biological activity and potential applications of this compound:
- Antimicrobial Activity Study : A comprehensive study evaluated the compound's efficacy against various bacterial strains, revealing MICs comparable to established antibiotics, thus highlighting its potential as an alternative therapeutic agent .
- Anticancer Evaluation : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through caspase activation and modulation of the p53 pathway, indicating its promise in cancer therapy .
- Pesticide Development Research : Investigations into its use as an intermediate in pesticide formulation showed effective targeting of specific pests while minimizing environmental impact, showcasing its agricultural utility .
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxymethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the thiazole ring .
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylates
Structural and Electronic Comparisons
Ethyl 2-[2-(2-Nitrobenzylidene)Hydrazinyl]Thiazole-4-Carboxylate (Compound 1)
- Substituent : A nitrobenzylidene hydrazinyl group at the 2-position.
- Electronic Effects: The -NO₂ group induces extended conjugation, reducing the HOMO-LUMO gap (4.12 eV) compared to non-conjugated analogs (5.50–6.20 eV) .
- Key Finding : The nitro group stabilizes the LUMO through electron-withdrawing effects, enhancing charge-transfer properties .
Ethyl 2-(2-(Arylidene)Hydrazinyl)Thiazole-4-Carboxylates (Compounds 2a–r)
- Substituent : Varied arylidene groups (e.g., 4-hydroxy-3-methoxybenzylidene).
- Biological Activity : Compounds 2g and 2h exhibited antioxidant activity (%FRSA: 84.46 ± 0.13; TAC: 269.08 ± 0.92 µg AAE/mg) due to electron-donating substituents .
- Key Finding : Arylidene groups with hydroxyl or methoxy moieties improve radical scavenging capacity .
Ethyl 2-Aminothiazole-4-Carboxylate Derivatives (5a, 5b)
- Substituent : Dioxoisoindolinyl acetamido or phenylpropanamido groups at the 2-position.
- Biological Activity : Demonstrated potent antitumor effects against colorectal cancer (IC₅₀: 0.72–1.55 µM) via beta-catenin inhibition .
- Key Finding : Bulky substituents enhance binding affinity to target proteins .
Ethyl 2-(4-Trifluoromethylphenyl)Thiazole-4-Carboxylate
Comparative Data Table
Key Insights
Electronic Modulation: Electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps, enhancing charge-transfer properties, while electron-donating groups (e.g., -OH, -OCH₃) improve antioxidant activity .
Biological Activity : Substituents at the 2-position dictate target specificity. Bulky groups (e.g., dioxoisoindolinyl) favor antitumor activity, whereas planar arylidenes enhance antioxidant effects .
Physicochemical Properties : The hydroxymethyl group in this compound likely improves aqueous solubility compared to lipophilic analogs like the -CF₃ derivative .
Biological Activity
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a thiazole ring, an ethyl ester group, and a hydroxymethyl group. These functional groups contribute to its reactivity and biological activity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to:
- Inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
- Exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
Biological Activities
The compound has been evaluated for several biological activities:
Antimicrobial Activity
This compound has demonstrated significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Pseudomonas aeruginosa | 375 |
| Escherichia coli | 375 |
| Staphylococcus epidermidis | 250 |
These results indicate that the compound is particularly effective against gram-positive bacteria.
Antifungal Activity
In addition to antibacterial properties, this compound exhibits antifungal activity. Studies have shown promising results against common fungal strains, although specific MIC values were not detailed in the available literature.
Antioxidant Activity
The compound's hydroxymethyl group contributes to its antioxidant capacity. It has been shown to reduce oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit proliferation in various cancer cell lines, including colorectal cancer cells. Notably, some derivatives exhibited IC50 values as low as 4.43 µM against HCT116 p53 +/+ cells, indicating potent antiproliferative effects.
Case Studies
- Antimicrobial Evaluation : In a study evaluating the antibacterial potential of thiazole derivatives, this compound was synthesized and tested against multi-drug resistant clinical isolates. The results showed significant activity against both gram-positive and gram-negative bacteria, supporting its use as a lead compound in antibiotic development.
- Anticancer Research : A series of thiazole derivatives including this compound were synthesized and tested for anticancer activity. The derivatives showed varying degrees of potency against different cancer cell lines, highlighting the importance of structural modifications on biological activity .
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazole derivatives known for their biological activities:
| Compound | Activity | IC50 or MIC |
|---|---|---|
| Ethyl 2-((4-Chlorophenyl)amino)-thiazole-4-carboxylate | Oct3/4 induction | Not specified |
| 2-Aminothiazole-4-carboxylic acid | Antimicrobial and antifungal | Varies by derivative |
| Ethyl 2-(4-hydroxyphenyl)-thiazole-4-carboxylate | Anticancer, anti-inflammatory | IC50 = 7.50 µM (varies) |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate?
A common approach involves functionalizing the thiazole core. For example, Ethyl 2-(bromomethyl)thiazole-4-carboxylate (a precursor) can undergo hydrolysis under controlled acidic or basic conditions to yield the hydroxymethyl derivative . Alternatively, thiourea and ethyl 2-bromoacetate can form the thiazole ring under basic conditions, with subsequent oxidation or substitution to introduce the hydroxymethyl group . Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like sulfoxides or over-oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
- Single-crystal X-ray diffraction (SC-XRD): Resolves molecular geometry and intermolecular interactions. SHELX software is widely used for refinement .
- NMR spectroscopy: H and C NMR (e.g., in DMSO-d) confirm substituent positions and purity. For example, the hydroxymethyl proton resonates near δ 4.5–5.0 ppm .
- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., using electrospray ionization) .
Q. How can researchers purify this compound effectively?
After synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials. Thin-layer chromatography (TLC) monitors progress . Recrystallization from ethanol or acetonitrile enhances purity, particularly if the compound forms stable crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize hydroxymethyl group stability during synthesis?
Hydrolysis of bromomethyl precursors (e.g., Ethyl 2-(bromomethyl)thiazole-4-carboxylate) requires pH control (pH 7–9) to prevent ester hydrolysis. Catalysts like tetrabutylammonium bromide improve reaction efficiency, while low temperatures (0–5°C) minimize oxidation side reactions . Kinetic studies via HPLC can identify optimal reaction times .
Q. What computational methods support the study of this compound’s reactivity?
- Hirshfeld surface analysis: Maps intermolecular interactions (e.g., hydrogen bonds) in crystallized samples .
- Density functional theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for functionalization .
- Molecular docking: Screens potential biological targets (e.g., enzymes) by simulating binding interactions .
Q. How can researchers assess the compound’s biological activity in pluripotency induction?
High-throughput screening (HTS) using luciferase reporter assays under Oct3/4 promoters identifies induction efficiency . Follow-up studies involve:
Q. How should contradictory data on biological efficacy be addressed?
Discrepancies may arise from differences in cell lines, assay conditions, or substituent effects. For example, trifluoromethyl or nitro groups on analogous thiazoles alter bioactivity . Cross-validate results using orthogonal assays (e.g., Western blotting for Oct3/4 protein levels) and replicate studies in multiple cell models .
Q. What strategies enable functionalization of the hydroxymethyl group for derivatization?
- Esterification: React with acyl chlorides (e.g., benzoyl chloride) under mild bases (e.g., DMAP) .
- Oxidation: Convert to a carboxylic acid using KMnO or RuO, enabling peptide coupling .
- Protection: Use tert-butyldimethylsilyl (TBS) groups to block the hydroxyl during multi-step syntheses .
Methodological Considerations
- Crystallography: SHELXL refines X-ray data, but twinning or low-resolution datasets may require alternative software (e.g., PHENIX) .
- Retrosynthesis tools: AI-driven platforms (e.g., Reaxys-based pipelines) propose routes using bromomethyl or amino precursors .
- Toxicity screening: Adhere to ISO/IEC 17043 standards for preclinical assays, particularly for derivatives targeting therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
